molecular formula C19H23ClN2O4S B4917687 N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE

Cat. No.: B4917687
M. Wt: 410.9 g/mol
InChI Key: QEUCBCZLDHDUEX-UHFFFAOYSA-N
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Description

N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE is a chemically differentiated building block used in organic synthesis and medicinal chemistry. This compound is particularly valuable for the preparation of drug candidates containing hindered amine motifs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE typically involves the reaction of tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O. This reaction is carried out at 50°C under solvent-free conditions, yielding N-tert-butyl amides in high yields . Other methodologies include the Staudinger reaction, Schmidt reaction, oxidative amidation of aldehydes and alcohols, aminocarbonylation reaction, amidation of aryl halides, and oxidation of imines .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The use of Zn(ClO4)2·6H2O as a catalyst is preferred due to its efficiency and mild reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE has wide applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a drug candidate for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or proteins, thereby modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-TERT-BUTYL-2-[N-(4-CHLOROPHENYL)4-METHOXYBENZENESULFONAMIDO]ACETAMIDE include:

Uniqueness

What sets this compound apart is its unique structure, which provides a chemically differentiated building block for organic synthesis and medicinal chemistry. Its hindered amine motif makes it particularly valuable for the preparation of drug candidates .

Properties

IUPAC Name

N-tert-butyl-2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O4S/c1-19(2,3)21-18(23)13-22(15-7-5-14(20)6-8-15)27(24,25)17-11-9-16(26-4)10-12-17/h5-12H,13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEUCBCZLDHDUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN(C1=CC=C(C=C1)Cl)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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